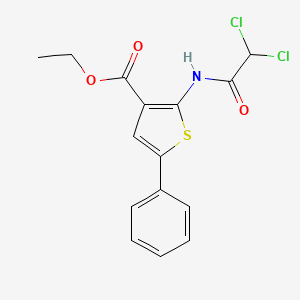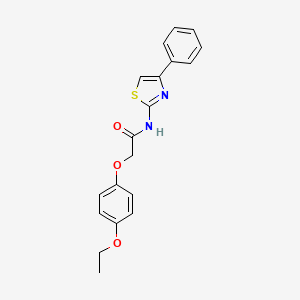
ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate
概要
説明
Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a dichloroacetamido group and a phenyl group attached to a thiophene ring, along with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-phenylethanone and elemental sulfur.
Introduction of the Dichloroacetamido Group: The dichloroacetamido group can be introduced by reacting the thiophene derivative with dichloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the thiophene to dihydrothiophene derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different nucleophiles replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The dichloroacetamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, affecting cellular pathways and processes.
類似化合物との比較
Ethyl 2-(2,2-dichloroacetamido)-5-phenylthiophene-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(2,2-dichloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a tetrahydrobenzo[b]thiophene ring.
2,2-Dichloroacetamide: Lacks the thiophene and phenyl groups, simpler structure.
Chloramphenicol succinate: An antibiotic with a dichloroacetamido group but different overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[(2,2-dichloroacetyl)amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)10-8-11(9-6-4-3-5-7-9)22-14(10)18-13(19)12(16)17/h3-8,12H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQPOXZSVMYBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3583219.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B3583230.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B3583236.png)
![8,9,10-trimethoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzoate](/img/structure/B3583248.png)
![ethyl 5-acetyl-2-[2-(2-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B3583256.png)
![methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B3583265.png)
![methyl 5-bromo-2-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B3583270.png)
![methyl 5-bromo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3583273.png)
![Methyl 5-bromo-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate](/img/structure/B3583276.png)
![Methyl 5-bromo-2-[[2-(3-methylphenoxy)acetyl]amino]benzoate](/img/structure/B3583279.png)
![methyl 5-bromo-2-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3583281.png)
![ETHYL 2-[2-(2-NITROPHENOXY)ACETAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3583295.png)


